molecular formula C34H38Cl2N2O5 B8058369 R-(-)-Apomorphine HCl Hemihydrate

R-(-)-Apomorphine HCl Hemihydrate

Cat. No.: B8058369
M. Wt: 625.6 g/mol
InChI Key: CXWQXGNFZLHLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R-(-)-Apomorphine Hydrochloride Hemihydrate (CAS 41372-20-7) is a non-selective dopamine D2 receptor agonist derived from morphine. Its molecular formula is C₁₇H₁₇NO₂·HCl·0.5H₂O, with a molecular weight of 312.79 g/mol . It exists as a white-to-greyish crystalline powder, soluble in water (20 mg/mL) and stable in acidic conditions but prone to rapid degradation in alkaline environments . Synthesized via hydrochloric acid treatment of morphine monohydrate, it is clinically used for Parkinson’s disease (PD) to manage "off" episodes due to its rapid onset of action (10–20 minutes sublingually) .

The compound is classified as a UN2811 toxic solid under international transport regulations and requires strict storage below 25°C in light-protected, inert gas-filled containers to prevent oxidation and degradation . Its pharmacological activity is attributed to the R-enantiomer, which exhibits higher receptor affinity compared to the S-form .

Properties

IUPAC Name

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H17NO2.2ClH.H2O/c2*1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;;;/h2*2-6,13,19-20H,7-9H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWQXGNFZLHLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway

  • Alkylation : 3,4-Dimethoxyphenethylamine reacts with methyl acrylate to form 1-(3,4-dimethoxyphenethyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline (VIII).

  • Reduction : Catalytic hydrogenation of VIII yields 1-(2-amino-3,4-dimethoxybenzyl)-2-methyltetrahydroisoquinoline (IX).

  • Pschorr Cyclization : Diazotization of IX with NaNO₂/H₂SO₄ followed by cyclization produces racemic apomorphine dimethyl ether (X).

  • Resolution : X is resolved using d-dibenzoyl tartaric acid in ethanol/water, yielding (R)-(-)-apomorphine dimethyl ether (XI) with >99% ee.

  • Demethylation : XI undergoes ether cleavage with 48% HBr, forming (R)-(-)-apomorphine, which is converted to the HCl hemihydrate.

Critical Process Parameters

StepYield (%)Key Conditions
Alkylation85Methanol reflux, 12 h
Pschorr Cyclization720–5°C, pH 2–3
Resolution40Ethanol/water (3:1), 3 recrystallizations
Demethylation9048% HBr, 110°C, 6 h

This route achieves 28% overall yield from isoquinoline, significantly outperforming earlier methods. Racemization of the (S)-(+)-enantiomer in the mother liquor using KOtBu/DMSO (100°C, 8 h) enables 95% recovery of racemic X for reuse.

Stability Challenges and Mitigation Strategies

(R)-(-)-Apomorphine HCl hemihydrate is prone to autoxidation, forming greenish degradation products like oxoapomorphine (m/z 264). Key stability data:

Degradation Kinetics

ConditionResidual API (%) at 60 minDegradation Products
0.02 M NaOH0Quinone derivatives
1.2% H₂O₂9.3Oxoapomorphine
0.02 M HCl98.8None
Water (45°C)95.0Dimerization products

Stabilization approaches include:

  • Antioxidants : 0.1% ascorbic acid reduces oxidation by 89% at 25°C

  • Packaging : Argon-blister packs maintain >95% potency for 24 months

  • Low-temperature storage : 2–8°C storage halves degradation rate vs. 25°C

Enantiomeric Purification Techniques

Crystallization-Induced Resolution

Racemic apomorphine dimethyl ether resolution using d-dibenzoyl tartaric acid achieves 99.4% ee after three recrystallizations. The process leverages differential solubility:

  • (R)-(-)-enantiomer tartrate solubility: 1.2 g/L in ethanol/water (3:1)

  • (S)-(+)-enantiomer tartrate solubility: 4.8 g/L

Catalytic Racemization

Unwanted (S)-(+)-apomorphine dimethyl ether is racemized using:

  • Base-catalyzed : 10% Pd/C, H₂ (50 psi), 80°C (98% conversion in 6 h)

  • Acid-catalyzed : HCl/NaCNBH₃, quantitative racemization

Recent Advances in Synthesis

Benzyne Cycloaddition Approach

Thieme-Connect’s 2025 method uses in situ benzyne generation for [4+2]-cycloaddition:

  • Generate benzyne from 2-(trimethylsilyl)aryl triflate

  • Cycloaddition with diene at -78°C (75% yield)

  • Hydrogen migration catalyzed by BF₃·Et₂O

This route achieves 8% overall yield but requires specialized handling of reactive intermediates.

Bivalent Ligand Synthesis

Monash University’s 2013 work synthesized apomorphine-based dimers with ethylene glycol spacers (n=2–6). The hexamethylene spacer variant showed 17 nM D₂R affinity vs. 268 nM for monomeric apomorphine.

Comparative Analysis of Methods

MethodStepsOverall Yield (%)Purity (ee)Scalability
Industrial (CN1680330A)728>99%High
Benzyne Cycloaddition9898%Low
Morphine Rearrangement41295%Medium

The industrial route balances yield and scalability, while academic methods prioritize novel mechanisms over practicality .

Chemical Reactions Analysis

Types of Reactions: R-(-)-Apomorphine Hydrochloride Hemihydrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Various reduced forms of apomorphine.

    Substitution: Alkylated or acylated derivatives of apomorphine.

Scientific Research Applications

Pharmacological Profile

R-(-)-Apomorphine acts primarily as an agonist at D1 and D2 dopamine receptors, with a stronger affinity for D2 receptors. This compound is utilized for its ability to improve motor function by stimulating dopamine receptors in critical brain areas such as the nigrostriatal pathway, limbic system, hypothalamus, and pituitary gland .

Key Properties:

  • Molecular Formula: C17H17NO2·HCl·0.5H2O
  • Molecular Weight: 312.79 g/mol
  • CAS Number: 41372-20-7
  • Assay Purity: 98.0% (Titration)

Parkinson's Disease Management

R-(-)-Apomorphine is primarily indicated for the treatment of advanced Parkinson's disease, particularly in patients experiencing "off" episodes where traditional dopaminergic therapies become less effective. It has been shown to provide rapid relief from motor symptoms due to its quick onset of action when administered subcutaneously.

Efficacy Studies:
A systematic review highlighted that apomorphine infusion significantly reduces daily "off" time in patients with Parkinson's disease. A meta-analysis of multiple studies indicated that apomorphine can decrease the daily levodopa equivalent dose (LEDD) by approximately 20% to 80% depending on the study context .

StudyPatients (N)Duration (months)Apomorphine Total Daily Dose (mg)Daily "Off" Time Decrease (%)
Frankel et al.25228945
Hughes et al.223680.840
Pietz et al.2544112.550
Manson et al.64349849

Emetic Activity

At lower doses, R-(-)-apomorphine exhibits expectorant effects by stimulating airway secretion, making it useful in treating conditions requiring mucolytic therapy . Its emetic properties are mediated through stimulation of the chemoreceptor trigger zone (CTZ) in the medulla oblongata, which can be beneficial in certain clinical scenarios such as chemotherapy-induced nausea.

Neuropharmacology Studies

Recent studies have explored the effects of apomorphine on neurotransmitter systems beyond dopamine, including its interaction with trace amine-associated receptor 1 (TAAR1). Research indicates that apomorphine may influence behavioral responses in rodent models through TAAR1 activation, suggesting broader implications for mood and anxiety disorders .

Experimental Setup:
In vitro assays demonstrated that apomorphine administration significantly altered cAMP levels in neuronal cultures, indicating its potential role in modulating synaptic plasticity and neurotransmission dynamics .

Safety Profile and Side Effects

While R-(-)-apomorphine is generally well-tolerated, it can lead to side effects such as nausea, vomiting, and neuropsychiatric symptoms including hallucinations and confusion . These adverse effects necessitate careful monitoring during treatment, especially at higher doses or when combined with other dopaminergic agents.

Mechanism of Action

R-(-)-Apomorphine Hydrochloride Hemihydrate exerts its effects by stimulating dopamine receptors, particularly the D1 and D2 receptor subtypes. This stimulation enhances dopaminergic signaling in the brain, which helps to alleviate symptoms of Parkinson’s disease by improving motor control. The compound also influences other neurotransmitter systems, contributing to its therapeutic effects in various conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

R-(-)-Norapomorphine Hydrochloride

Molecular Formula: C₁₆H₁₅NO₂·HCl CAS: 20382-69-8 Molecular Weight: 289.8 g/mol

  • Structural Difference : Lacks the methyl group at position 6a compared to apomorphine, reducing steric bulk .
  • Pharmacological Role: Acts as a minor metabolite and synthetic impurity of apomorphine. While it retains dopaminergic activity, its potency is significantly lower than the parent compound .
  • Applications : Primarily used as a reference standard in quality control for apomorphine synthesis .
Parameter R-(-)-Apomorphine HCl Hemihydrate R-(-)-Norapomorphine HCl
Molecular Weight 312.79 g/mol 289.8 g/mol
CAS Number 41372-20-7 20382-69-8
Clinical Use Parkinson’s disease Research impurity standard
Dopamine Receptor Affinity High (D2 agonist) Moderate

(S)-Apomorphine-13C-d3 HCl

Molecular Formula: C₁₇H₁₄¹³CD₃NO₂·HCl CAS: 41035-30-7 (non-labeled form)

  • Structural Difference : Isotopically labeled (¹³C and deuterium) S-enantiomer, used in pharmacokinetic and metabolic studies.
  • Pharmacological Role : The S-enantiomer exhibits negligible dopaminergic activity, highlighting the stereospecificity of D2 receptor binding .
  • Applications : Tracing apomorphine metabolism in preclinical studies .

Comparison with Functionally Similar Dopamine Agonists

Bromocriptine Mesylate

Molecular Formula : C₃₂H₄₀BrN₅O₅·CH₄O₃S
CAS : 22260-51-1

  • Mechanism : D2 receptor agonist with additional affinity for serotonin and α-adrenergic receptors.
  • Pharmacokinetics : Longer half-life (~15 hours) compared to apomorphine’s short duration (~60 minutes) .
  • Clinical Use : First-line treatment for PD and hyperprolactinemia, unlike apomorphine’s rescue therapy role .
Parameter This compound Bromocriptine Mesylate
Onset of Action 10–20 minutes (sublingual) 1–2 hours (oral)
Half-Life ~40 minutes ~15 hours
Receptor Specificity Non-selective D2 agonist D2, serotonin, α-adrenergic
Stability Degrades in alkali Stable in gastric acid

Comparison with Hydrate Forms

Apomorphine Hydrochloride Hydrate (Apokyn®)

Molecular Formula: C₁₇H₁₇NO₂·HCl·½H₂O CAS: 41372-20-7

  • Identity: Despite being termed a "hydrate" in clinical formulations, its molecular formula matches the hemihydrate form, indicating nomenclature variability .
  • Clinical Use : Marketed as Apokyn® for subcutaneous PD treatment, with similar efficacy but different administration routes compared to sublingual R-(-)-apomorphine .

Stability and Handling Comparison

  • This compound : Degrades rapidly in NaOH (browning) and H₂O₂ but remains stable in 0.02 M HCl . Requires inert gas packaging and storage below 25°C .
  • Bromocriptine Mesylate : Stable in acidic environments, facilitating oral administration .
  • Norapomorphine: No stability data, but likely shares sensitivity to oxidation due to structural similarity .

Q & A

Basic Research Questions

Q. How should R-(-)-Apomorphine HCl Hemihydrate be stored to maintain stability during experiments?

  • Methodological Guidance : Store the compound in airtight, light-protected containers at temperatures ≤25°C to minimize degradation. Stability studies show that exposure to light, heat, or oxygen accelerates decomposition, releasing toxic gases (e.g., HCl, CO) . For long-term storage, use nitrogen-purged vials to reduce oxidative degradation, as demonstrated in apomorphine HCl injection formulations .

Q. What solvent systems are optimal for preparing stock solutions of this compound?

  • Methodological Guidance : The compound is soluble in water and ethanol but insoluble in acetone. For in vitro studies, prepare stock solutions in degassed, nitrogen-bubbled water (pH 4.0–5.0) to mimic validated stability conditions. Antioxidants like 0.1% sodium metabisulfite (SMB) can extend shelf life by reducing oxidation-induced discoloration and degradation .

Q. How can researchers validate the purity of this compound in experimental preparations?

  • Methodological Guidance : Use reverse-phase HPLC with UV detection (λ = 270–280 nm). A validated method shows linearity (R² = 0.9998) across 5–80 µg/mL, retention time ~1.4 minutes, and separation from degradants (e.g., Compound 1 at 2.28 minutes). Forced degradation studies (acid/alkali/peroxide exposure) confirm assay specificity .

Advanced Research Questions

Q. What experimental designs are recommended for studying the degradation kinetics of this compound under varying conditions?

  • Methodological Guidance : Conduct accelerated stability studies at 25°C, 32°C, and 37°C with controlled pH (4.0 ± 0.2). Monitor degradation via HPLC and LC–MS (m/z 268 for apomorphine, 264 for degradants). Use Arrhenius modeling to predict shelf life. Note that 0.1% SMB stabilizes the compound at 25°C, while EDTA causes discoloration despite inhibiting degradation .

Q. How can receptor-binding assays be optimized to evaluate the dopamine D2 agonism of this compound?

  • Methodological Guidance : Use in vitro models (e.g., transfected HEK-293 cells expressing human D2 receptors). Employ competitive binding assays with [³H]-spiperone. Apomorphine’s IC₅₀ values (e.g., 0.13–0.74 µM in ocular development studies) require dose-response curves with controls (e.g., SKF-38393 for D1 specificity). Account for enantiomeric purity, as the R-isomer is pharmacologically active .

Q. What strategies mitigate the impact of synthesis-derived impurities on pharmacological studies?

  • Methodological Guidance : Purify crude apomorphine HCl via silica gel chromatography using ethyl acetate/NaCl gradients. Monitor for morphine residues (precursor) using LC–MS. Impurities ≤2% (by area normalization in HPLC) are acceptable for most in vivo studies, but neurobehavioral assays may require ≥98% purity (validated by titration) .

Q. How do synergistic formulations enhance the stability of this compound in infusion systems?

  • Methodological Guidance : Combine 0.1% SMB with acetate buffer (pH 4.0) to stabilize diluted solutions (e.g., 50 µg/mL). Avoid ascorbic acid (AA), which accelerates degradation at 37°C. For continuous infusion, use amber tubing to block light, and validate sterility via membrane filtration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R-(-)-Apomorphine HCl Hemihydrate
Reactant of Route 2
R-(-)-Apomorphine HCl Hemihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.